ArnicolideC

Description

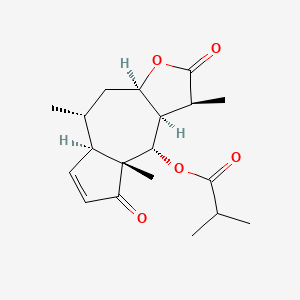

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOPGZYLRFCHJ-APDQSUQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arnicolide C: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arnicolide C, a sesquiterpene lactone primarily isolated from Centipeda minima, has emerged as a compound of significant interest in oncological and immunological research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further investigation and potential therapeutic development.

Chemical and Physical Properties

Arnicolide C is a naturally occurring sesquiterpene lactone. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 34532-67-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₆O₅ | [1][2] |

| Molecular Weight | 334.41 g/mol | [1][2][3][4] |

| Synonym | Isobutyroylplenolin | [1] |

| Botanical Source | Centipeda minima (L.) A.Br.et Aschers | [1] |

| Compound Type | Terpenoid | [1] |

| Purity | 95% - >98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][5] |

Biological Activity and Therapeutic Potential

Arnicolide C has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied. It also exhibits notable anti-inflammatory and anti-allergic effects.

Anticancer Activity

Arnicolide C exerts cytotoxic effects across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its efficacy as a chemosensitizing agent is also under investigation.

2.1.1. Cytotoxicity in Breast Cancer

Studies have shown that Arnicolide C inhibits the proliferation of several breast cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Cell Line | IC₅₀ (µM) | Reference(s) |

| HCC-1806 | 8.50 | [6] |

| MDA-MB-468 | 8.13 | [6] |

| MDA-MB-231 | 14.51 | [6] |

| SKBR3 | 8.02 | [6] |

2.1.2. Activity in Nasopharyngeal Carcinoma

Arnicolide C has been shown to inhibit the viability of nasopharyngeal carcinoma (NPC) cells in a concentration- and time-dependent manner. While specific IC₅₀ values for Arnicolide C are not detailed in the primary literature, a related compound, Arnicolide D, demonstrated potent activity with IC₅₀ values of 4.26 µM, 0.99 µM, and 0.83 µM in CNE-2 cells after 24, 48, and 72 hours of treatment, respectively[1]. This suggests that Arnicolide C likely possesses significant anti-NPC activity.

2.1.3. Effects on Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, Arnicolide C acts as a chemosensitizer, enhancing the cytotoxic effects of DNA cross-linking drugs like cisplatin. It achieves this by suppressing the DNA damage response. While specific IC50 values for Arnicolide C alone in NSCLC cell lines were not found, its synergistic effects with other chemotherapeutic agents are a key area of its potential application.

2.1.4. Activity in Hepatocellular Carcinoma (HCC)

Arnicolide C has been shown to inhibit the proliferation of hepatocellular carcinoma cells. The underlying mechanism involves the induction of ROS-mediated modulation of the PI3K/Akt and MAPK pathways, leading to the suppression of the MYC oncogene.

Anti-inflammatory and Anti-allergic Activity

Beyond its anticancer effects, Arnicolide C has been reported to possess significant anti-inflammatory and anti-allergic properties. However, detailed quantitative data on its impact on pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) are still emerging.

Mechanisms of Action and Signaling Pathways

Arnicolide C modulates several key signaling pathways implicated in cancer cell proliferation, survival, and DNA repair.

Breast Cancer: Targeting 14-3-3θ and Downstream Pathways

In breast cancer cells, Arnicolide C has been found to bind to the 14-3-3θ protein. This interaction leads to a reduction in 14-3-3θ expression and subsequent inhibition of its downstream pro-proliferative signaling pathways.

References

- 1. Arnicolide D, from the herb Centipeda minima, Is a Therapeutic Candidate against Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arnicolide D, from the herb Centipeda minima, Is a Therapeutic Candidate against Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.polyu.edu.hk [research.polyu.edu.hk]

- 6. Arnicolide C Suppresses Tumor Progression by Targeting 14-3-3θ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Arnicolide C in Centipeda minima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arnicolide C, a sesquiterpene lactone found in the medicinal plant Centipeda minima, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Arnicolide C, based on established principles of sesquiterpenoid metabolism in the Asteraceae family. Due to the current absence of specific research on the Arnicolide C pathway in C. minima, this document presents a hypothetical model to stimulate further investigation. It includes detailed experimental protocols for key analytical techniques and summarizes available quantitative data.

Introduction

Centipeda minima (L.) A.Braun & Asch. is a traditional medicinal herb with a rich history of use in treating various ailments.[1][2] Phytochemical analyses have revealed a wealth of bioactive secondary metabolites, including a significant number of sesquiterpene lactones.[3][4] Among these, Arnicolide C has been identified as a noteworthy constituent.[1][5] Sesquiterpene lactones are a diverse group of C15 terpenoids characterized by a lactone ring, and many exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[3][6]

The biosynthesis of sesquiterpene lactones originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[7][8] The intricate molecular architecture of these compounds is constructed through a series of enzymatic reactions involving terpene synthases and modifying enzymes, primarily cytochrome P450 monooxygenases.[9][10] While the complete biosynthetic pathway for Arnicolide C in C. minima has not yet been elucidated, this guide proposes a putative pathway based on well-characterized analogous pathways in other Asteraceae species.

Putative Biosynthesis Pathway of Arnicolide C

The proposed biosynthesis of Arnicolide C in Centipeda minima can be divided into three main stages:

Stage 1: Formation of the Sesquiterpene Scaffold

All sesquiterpenoids are derived from farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[11] The initial committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS). For many sesquiterpene lactones in the Asteraceae family, the common intermediate is germacrene A.[7][12] Therefore, it is hypothesized that a germacrene A synthase (GAS) is involved in the first step of the Arnicolide C pathway.

Stage 2: Oxidative Functionalization

Following the formation of the germacrene A backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs).[9][13] These enzymes are responsible for hydroxylating specific carbon atoms on the sesquiterpene scaffold, which are crucial for subsequent lactonization and further structural diversification. In the biosynthesis of many germacranolide lactones, the C6 or C8 position is often hydroxylated, followed by further oxidations.[12] For Arnicolide C, it is proposed that a sequence of CYP-catalyzed hydroxylations and subsequent oxidations occur to generate a carboxylic acid group, a prerequisite for lactone ring formation.

Stage 3: Lactonization and Tailoring Steps

The final characteristic feature of Arnicolide C, the lactone ring, is formed through the intramolecular esterification of a hydroxyl group and a carboxyl group. This lactonization can be catalyzed by a specific enzyme, potentially a Baeyer-Villiger monooxygenase or a dehydrogenase followed by spontaneous cyclization. Further tailoring steps, such as additional hydroxylations or acylations, may occur to yield the final structure of Arnicolide C.

Visualizing the Putative Pathway

Caption: A putative biosynthetic pathway for Arnicolide C in Centipeda minima.

Quantitative Data

Currently, there is limited quantitative data available regarding the biosynthesis of Arnicolide C. The existing data primarily focuses on the concentration of the final product in plant extracts.

| Compound | Plant Part | Extraction Method | Concentration (µg/g of extract) | Reference |

| Arnicolide C | Whole Plant | Emulsion Extract | 39.8 | [14] |

Experimental Protocols

Elucidating the proposed biosynthetic pathway of Arnicolide C requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences of candidate genes, such as sesquiterpene synthases and cytochrome P450s, from C. minima.

Methodology: Transcriptome Analysis and Gene Cloning

-

RNA Extraction: Extract total RNA from various tissues of C. minima (e.g., leaves, stems, flowers) using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing: Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome library.[15][16]

-

Gene Annotation and Identification: Assemble the transcriptome reads and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database). Identify candidate genes based on homology to known sesquiterpene synthases and cytochrome P450s from other Asteraceae species.[17]

-

Gene Cloning: Design gene-specific primers based on the identified unigene sequences and perform reverse transcription PCR (RT-PCR) to amplify the full-length cDNA of the candidate genes. Clone the amplified products into a suitable vector for sequencing and further functional characterization.[18][19]

Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To determine the enzymatic activity of a candidate sesquiterpene synthase cloned from C. minima.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Heterologous Expression: Subclone the candidate synthase gene into an E. coli expression vector. Transform the construct into a suitable E. coli expression strain and induce protein expression.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: Incubate the purified enzyme with the substrate FPP in a suitable buffer containing MgCl₂.[18]

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by gas chromatography-mass spectrometry (GC-MS) to identify the sesquiterpene products.[20][21] Compare the mass spectra and retention times with authentic standards if available.

Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the function of a candidate CYP in the modification of the sesquiterpene scaffold.

Methodology: In Vivo Reconstitution in Yeast

-

Yeast Strain Engineering: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to produce the sesquiterpene intermediate (e.g., germacrene A) by expressing the corresponding sesquiterpene synthase.

-

Yeast Transformation: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in the engineered yeast strain.

-

Metabolite Extraction and Analysis: Culture the transformed yeast, extract the metabolites from the culture medium and/or yeast cells, and analyze the products by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated or otherwise modified sesquiterpenes.[22]

Metabolite Profiling of Centipeda minima

Objective: To identify and quantify Arnicolide C and potential biosynthetic intermediates in C. minima.

Methodology: Extraction and LC-MS Analysis

-

Sample Preparation: Harvest and freeze-dry plant material. Grind the dried tissue to a fine powder.

-

Extraction: Perform solvent extraction of the powdered tissue. A common method for sesquiterpene lactones is extraction with methanol (B129727) or ethanol, followed by partitioning with a less polar solvent like ethyl acetate.[21][23]

-

LC-MS Analysis: Analyze the extract using high-performance liquid chromatography coupled to a mass spectrometer (HPLC-MS). Develop a separation method that resolves Arnicolide C and other related compounds. Use a high-resolution mass spectrometer for accurate mass measurements and structural elucidation of unknown intermediates.[14]

Caption: Experimental workflow for elucidating the Arnicolide C biosynthesis pathway.

Conclusion and Future Perspectives

This technical guide outlines a putative biosynthetic pathway for Arnicolide C in Centipeda minima and provides a roadmap for its experimental validation. While the specific enzymes involved in this pathway remain to be discovered, the proposed model serves as a valuable framework for future research. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of medicinal plants but also pave the way for the heterologous production of Arnicolide C and its derivatives. Future work should focus on the identification and characterization of the specific sesquiterpene synthase and cytochrome P450s from C. minima that are responsible for the biosynthesis of this important natural product.

References

- 1. Centipeda minima: A Review of Phytochemistry, Pharmacology, and Predictive Analysis on Quality Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Research Applications of Centipeda minima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arnicolide D, from the herb Centipeda minima, Is a Therapeutic Candidate against Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 7. tandfonline.com [tandfonline.com]

- 8. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hair Growth Stimulation Effect of Centipeda minima Extract: Identification of Active Compounds and Anagen-Activating Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptome analysis of terpenoid biosynthetic genes and simple sequence repeat marker screening in Eucommia ulmoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptome sequencing and expression analysis of terpenoid biosynthesis genes in Litsea cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Deep Dive into Plant Metabolite Research: Extraction, Identification, and the Road Ahead [greenskybio.com]

- 22. researchgate.net [researchgate.net]

- 23. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Arnicolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arnicolide C, a sesquiterpene lactone isolated from Centipeda minima, is a natural compound of growing interest within the scientific community. While much of the existing research has focused on its promising anti-cancer properties, the structural characteristics of Arnicolide C place it within a class of compounds well-documented for their potent anti-inflammatory activities. This technical guide synthesizes the current understanding of the anti-inflammatory potential of Arnicolide C, drawing upon data from studies on Centipeda minima extracts and analogous sesquiterpene lactones. This document provides a comprehensive overview of its likely mechanisms of action, relevant experimental protocols for its evaluation, and quantitative data to support further investigation and drug development efforts.

Recent pharmacological studies have highlighted the anti-inflammatory properties of ethanol (B145695) extracts of Centipeda minima (ECM), which contains Arnicolide C. These extracts have been shown to exert anti-neuroinflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory mediators both in vitro and in vivo[1]. The anti-inflammatory and antioxidant effects of aqueous extracts of Centipeda minima have also been demonstrated, further supporting the therapeutic potential of its bioactive constituents[2][3].

Core Anti-inflammatory Mechanisms: Inhibition of NF-κB and MAPK Signaling Pathways

The primary anti-inflammatory mechanism attributed to sesquiterpene lactones, and therefore the hypothesized mechanism for Arnicolide C, is the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.

Extracts of Centipeda minima have been shown to inhibit the LPS-induced activation of the NF-κB signaling pathway[1]. This inhibition leads to a downstream reduction in the expression of iNOS and COX-2[4]. Studies on other sesquiterpene lactones suggest that they may directly interact with components of the NF-κB pathway. For instance, some sesquiterpene lactones have been shown to directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.

Caption: Proposed inhibition of the NF-κB signaling pathway by Arnicolide C.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to external stimuli, including inflammation. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

While direct studies on Arnicolide C are pending, research on Centipeda minima extracts and related compounds suggests a role in the modulation of MAPK pathways. For instance, in an LPS-induced neuroinflammatory mouse model, Centipeda minima extract was found to exert anti-inflammatory activity, which is often associated with the downregulation of MAPK signaling[1].

Caption: Hypothesized modulation of the MAPK signaling pathway by Arnicolide C.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for pure Arnicolide C is limited in the current literature, studies on extracts of Centipeda minima and other sesquiterpene lactones provide valuable insights into its potential efficacy. The following tables summarize relevant findings.

Table 1: In Vitro Anti-inflammatory Activity of Centipeda minima Extracts

| Assay | Cell Line | Treatment | Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Aqueous Extract | 100 µg/mL | Significant decrease in NO production | [4] |

| iNOS Protein Expression | RAW 264.7 Macrophages | Aqueous Extract | Not specified | 80.2% inhibition | [4] |

| COX-2 Protein Expression | RAW 264.7 Macrophages | Aqueous Extract | Not specified | 71.2% inhibition | [4] |

| TNF-α Production | BV2 and Primary Microglial Cells | Ethanol Extract | Not specified | Inhibition of LPS-induced production | [1] |

| IL-1β Production | BV2 and Primary Microglial Cells | Ethanol Extract | Not specified | Inhibition of LPS-induced production | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Centipeda minima Extracts

| Animal Model | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced Paw Edema | Aqueous Extract | Not specified | Concentration-dependent inhibition of paw edema | [2] |

| LPS-induced Neuroinflammation | Ethanol Extract | 100, 200 mg/kg/day | Decreased production of pro-inflammatory mediators | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the anti-inflammatory effects of Arnicolide C.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Arnicolide C for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

RAW 264.7 cells are seeded in a 96-well plate and treated as described above.

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

-

Cell culture supernatants from treated and stimulated cells are collected.

-

ELISA is performed for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available kits, following the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Proteins

-

Following treatment and stimulation, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

-

The membrane is then washed and incubated with the appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While direct and extensive research on the anti-inflammatory properties of Arnicolide C is still in its nascent stages, the available evidence from studies on its source, Centipeda minima, and the broader class of sesquiterpene lactones, strongly suggests its potential as a potent anti-inflammatory agent. The inhibition of the NF-κB and MAPK signaling pathways appears to be the central mechanism of action.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of pure Arnicolide C for the inhibition of key pro-inflammatory mediators and cytokines.

-

Mechanism elucidation: Conducting detailed molecular studies to confirm the direct targets of Arnicolide C within the NF-κB and MAPK pathways.

-

In vivo efficacy: Evaluating the therapeutic potential of Arnicolide C in various animal models of inflammatory diseases.

The development of Arnicolide C as a novel anti-inflammatory drug holds significant promise, and the methodologies and data presented in this guide provide a solid foundation for advancing these research endeavors.

References

- 1. Centipeda minima extract exerts antineuroinflammatory effects via the inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory activities of aqueous extract of Centipeda minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Arnicolide C and its Role in Hair Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arnicolide C, a sesquiterpene lactone found in the extract of Centipeda minima (CMX), has emerged as a compound of interest in the field of hair growth research. This technical guide synthesizes the current scientific understanding of the mechanisms through which CMX, and by extension its bioactive constituents including Arnicolide C, may promote hair growth. The guide details the key signaling pathways implicated, namely the Wnt/β-catenin, ERK/JNK, and JAK-STAT pathways, and provides an overview of the experimental protocols utilized in this area of research. Quantitative data from relevant studies are presented in tabular format to facilitate comparison and analysis. Furthermore, this document includes visualizations of the critical signaling cascades and experimental workflows to provide a clear and comprehensive resource for researchers and professionals in drug development.

Introduction

Hair loss, or alopecia, is a widespread condition with significant psychosocial impact. The hair growth cycle is a complex process regulated by interactions between various cell types and signaling molecules within the hair follicle. Dermal papilla cells (DPCs) are specialized mesenchymal cells that play a pivotal role in orchestrating the hair cycle and maintaining hair growth. Recent research has focused on identifying natural compounds that can modulate the activity of DPCs and stimulate hair follicles to enter and prolong the anagen (growth) phase.

Centipeda minima extract (CMX), containing Arnicolide C, arnicolide D, microhelenin C, and brevilin A, has been identified as a promising natural therapeutic for hair loss.[1][2] Studies have demonstrated that CMX promotes the proliferation of Dermal Papilla Cells (DPCs) and positively influences key signaling pathways associated with hair follicle development and growth.[2][3] This guide provides an in-depth look at the scientific evidence supporting the role of CMX and its constituents in hair growth research.

Quantitative Data on the Efficacy of Centipeda minima Extract (CMX)

The following tables summarize the key quantitative findings from in vitro and clinical studies on the effects of Centipeda minima extract on hair growth parameters.

Table 1: In Vitro Effects of CMX on Human Hair Follicle Dermal Papilla Cells (HFDPCs)

| Parameter | CMX Concentration (µg/mL) | Observation | Reference |

| Cell Viability | 0.39 - 12.5 | Dose-dependent effect on HFDPC proliferation.[3] | [3] |

| Gene Expression (mRNA levels after 24h treatment) | |||

| Wnt5a | 1.56 | Significant upregulation.[3] | [3] |

| Frizzled Receptor 1 (FZDR1) | 1.56 | Significant upregulation.[3] | [3] |

| Wnt3a | 1.56 (at 12h) | Highest expression observed.[3] | [3] |

| Protein Expression (after 24h treatment) | |||

| β-catenin | 1.56, 3.13 | Dose-dependent accumulation.[3] | [3] |

| Phosphorylated GSK3β (p-GSK3β) | 1.56, 3.13 | Increased phosphorylation.[3] | [3] |

| Phosphorylated ERK (p-ERK) | 1.56, 3.13 | Enhanced phosphorylation.[3] | [3] |

| Phosphorylated JNK (p-JNK) | 1.56, 3.13 | Enhanced phosphorylation.[3] | [3] |

| Vascular Endothelial Growth Factor (VEGF) | 1.56, 3.13 | Increased expression.[3] | [3] |

| Insulin-like Growth Factor 1 (IGF-1) | 1.56, 3.13 | Increased expression.[3] | [3] |

Table 2: Clinical Trial Results of CMX in Patients with Mild to Moderate Vertex Balding (24 weeks)

| Parameter | CMX Group (n=34) | Placebo Group (n=32) | Observation | Reference |

| Total Hair Count | Statistically significant increase from baseline. | No significant change. | CMX is effective in increasing total hair count.[1][4] | [1][4] |

| Terminal Hair Count | Statistically significant increase from baseline. | No significant change. | CMX promotes the growth of mature, thick hair.[1][4] | [1][4] |

| Anagen Hair Count | Statistically significant increase from baseline. | No significant change. | CMX extends the growth phase of the hair cycle.[1][4] | [1][4] |

Core Signaling Pathways

The hair growth-promoting effects of CMX are attributed to its modulation of several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

CMX has been shown to activate this pathway by increasing the expression of Wnt5a and the Frizzled receptor (FZDR).[3] This leads to the accumulation of β-catenin and the subsequent expression of downstream targets like VEGF.[3]

ERK and JNK Signaling Pathways

The Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways are part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[10][11] Activation of these pathways is known to promote the proliferation of DPCs. CMX treatment has been observed to enhance the phosphorylation, and thus activation, of both ERK and JNK in HFDPCs.[3][5]

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors.[1] It has been implicated in the hair growth cycle, and inhibitors of JAK have shown efficacy in treating alopecia areata.[1] CMX has been found to be a potent inhibitor of JAK3 in a concentration-dependent manner, suggesting another mechanism through which it may influence hair growth.[1][2]

Experimental Protocols

The following section details the methodologies for key experiments cited in the research of CMX for hair growth.

In Vitro Studies with Human Hair Follicle Dermal Papilla Cells (HFDPCs)

4.1.1. Cell Culture of HFDPCs

-

Cells: Human hair follicle dermal papilla cells (HFDPCs) are purchased from a commercial supplier (e.g., PromoCell).

-

Medium: Cells are maintained in a specialized follicle dermal papilla cell basal medium.

-

Supplements: The medium is supplemented with 4% fetal calf serum, 0.4% bovine pituitary extract, 1 ng/mL basic fibroblast growth factor, and 5 µg/mL recombinant human insulin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[3]

4.1.2. Cell Viability Assay (WST-1 Assay)

-

Seed HFDPCs into 96-well plates at a density of 2 × 10⁴ cells per well.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of CMX (e.g., 0.39, 0.78, 1.56, 3.13, 6.25, and 12.5 µg/mL) for 24 hours.

-

Add water-soluble tetrazolium salt (WST-1) reagent to each well and incubate for 1 hour.

-

Measure the absorbance at 450 nm using an ELISA plate reader.

-

Express results as a percentage of the untreated control.[3]

4.1.3. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

Isolate total RNA from CMX-treated and untreated HFDPCs using a commercial kit (e.g., RNeasy Mini Kit).

-

Quantify the extracted RNA using a spectrophotometer (e.g., Nanodrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green Master Mix and a real-time PCR system.

-

Use specific primers for target genes (e.g., Wnt5a, FZDR1, VEGF, β-catenin) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative mRNA expression levels.[3]

4.1.4. Western Blot Analysis

-

Seed HFDPCs into six-well plates (2 × 10⁶ cells/well).

-

Treat cells with desired concentrations of CMX (e.g., 1.56 and 3.13 µg/mL) for 24 hours.

-

Lyse the cells to extract total protein.

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies specific for the proteins of interest (e.g., β-catenin, p-GSK3β, GSK3β, p-ERK, ERK, p-JNK, JNK, VEGF, IGF-1) and a loading control (e.g., GAPDH).

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) system.[3][12]

JAK3 Inhibition Assay

-

Utilize a commercial luminescent kinase assay kit (e.g., V9441, Promega).

-

Perform the assay in 96-well plates according to the manufacturer's instructions.

-

Test CMX at various concentrations to determine its inhibitory effect on JAK3 activity.

-

Measure luminescence using a plate reader (e.g., GloMax® Navigator).[1]

Conclusion

The available scientific evidence strongly suggests that Centipeda minima extract, which contains Arnicolide C, promotes hair growth through a multi-target mechanism. By activating the Wnt/β-catenin and ERK/JNK signaling pathways and inhibiting the JAK-STAT pathway in dermal papilla cells, CMX can stimulate DPC proliferation and the expression of key growth factors. The quantitative data from both in vitro and clinical studies support its potential as a therapeutic agent for hair loss. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the specific roles of Arnicolide C and other constituents of CMX in hair follicle biology. Future research should focus on isolating the effects of individual compounds within CMX to better understand their specific contributions and to optimize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Hair Growth Effect of Emulsion Extracted Brevilin A, a JAK3 Inhibitor, from Centipeda minima | Semantic Scholar [semanticscholar.org]

- 3. Hair Growth Stimulation Effect of Centipeda minima Extract: Identification of Active Compounds and Anagen-Activating Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Hair Growth Stimulation Effect of Centipeda minima Extract: Identification of Active Compounds and Anagen-Activating Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. labs.icahn.mssm.edu [labs.icahn.mssm.edu]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dupuytrens.org [dupuytrens.org]

- 11. Role of ERK and JNK pathways in regulating cell motility and matrix metalloproteinase 9 production in growth factor-stimulated human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of Arnicolide C on Nasopharyngeal Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the cytotoxic mechanisms of Arnicolide C on nasopharyngeal carcinoma (NPC) is limited. A key comparative study identified its analogue, Arnicolide D, as a more potent inhibitor of NPC cell viability, and consequently, detailed mechanistic studies were focused on Arnicolide D. This guide provides the available information on Arnicolide C and presents a comprehensive analysis of Arnicolide D's effects on NPC as a potent proxy, reflecting the anti-cancer potential of this class of sesquiterpene lactones. For comparative context, mechanistic data for Arnicolide C in breast cancer has been included.

Introduction to Arnicolides in Nasopharyngeal Carcinoma

Nasopharyngeal carcinoma (NPC) is a malignancy with a high incidence in Southern China and Southeast Asia. The development of novel therapeutic agents is a critical area of research. Arnicolides, a class of sesquiterpene lactones isolated from the medicinal plant Centipeda minima, have demonstrated anti-tumor properties.

Initial screenings of both Arnicolide C and Arnicolide D on a panel of human NPC cell lines (including CNE-1, CNE-2, SUNE-1, HONE1, and C666-1) confirmed that both compounds inhibit cancer cell viability in a time- and concentration-dependent manner. However, Arnicolide D exhibited a more pronounced inhibitory effect, positioning it as the primary candidate for further in-depth investigation into its molecular mechanisms against NPC.

Core Analysis: Cytotoxic Effects of Arnicolide D on NPC

Given the focus of existing research, this section details the cytotoxic effects of Arnicolide D on NPC cells, providing the quantitative data and mechanistic insights that are likely analogous to the potential, albeit less potent, effects of Arnicolide C.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the efficacy of Arnicolide D against NPC cells.

Table 1: Inhibitory Concentration (IC50) of Arnicolide D on CNE-2 Cells

| Treatment Duration | IC50 Value (µM) |

| 24 hours | 4.26 |

| 48 hours | 0.99 |

| 72 hours | 0.83 |

Table 2: Effect of Arnicolide D on Cell Cycle Distribution in CNE-2 Cells

| Treatment Duration | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 24 hours | 0 (Control) | Specific % not provided | Specific % not provided | Specific % not provided |

| 5.0 | Data indicates | a significant | increase in | |

| 10.0 | G2/M phase | population | with treatment | |

| 48 hours | 0 (Control) | Specific % not provided | Specific % not provided | Specific % not provided |

| 5.0 | Data indicates | a significant | increase in | |

| 10.0 | G2/M phase | population | with treatment |

Note: While the study reports a significant G2/M arrest, precise percentage values for each cell cycle phase are not detailed in the source text but are represented graphically.

Table 3: Apoptosis Induction by Arnicolide D in CNE-2 Cells

| Treatment Duration | Concentration (µM) | Apoptosis Rate (% of Total Cells) |

| 24 hours | 0 (Control) | Baseline |

| 1.25 - 10 | Dose-dependent increase | |

| 48 hours | 0 (Control) | Baseline |

| 1.25 - 10 | Dose-dependent increase |

Note: Flow cytometry results demonstrate a clear dose-dependent increase in both early and late apoptotic cell populations, though specific percentages are not enumerated in the primary text.[1]

Experimental Protocols

The following methodologies were employed to assess the cytotoxic effects of Arnicolide D on NPC cell lines.

Cell Viability (MTT Assay)

-

Cell Seeding: NPC cells (CNE-1, CNE-2, SUNE-1, HONE1, C666-1) were seeded into 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.

-

Compound Treatment: The culture medium was replaced with fresh medium containing Arnicolide D at various concentrations. Control wells received medium with DMSO vehicle. Plates were incubated for 24, 48, or 72 hours.

-

MTT Reagent Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, followed by a 4-hour incubation at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration that inhibited cell growth by 50%.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: CNE-2 cells were treated with Arnicolide D (0-10 µM) for 24 or 48 hours.

-

Harvesting and Fixation: Cells were harvested by trypsinization, washed with ice-cold PBS, and fixed by adding the cell pellet dropwise into ice-cold 70% ethanol (B145695) while vortexing. Cells were fixed overnight at 4°C.

-

Staining: Fixed cells were centrifuged, washed with PBS, and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. The suspension was incubated for 30 minutes at 37°C in the dark.

-

Data Acquisition: Samples were analyzed using a flow cytometer to determine the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: CNE-2 cells were treated with Arnicolide D (1.25–10 µM) for 24 or 48 hours.

-

Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution were added, and the cells were incubated for 15 minutes at room temperature in the dark.

-

Data Acquisition: The samples were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic.

Protein Expression (Western Blot Analysis)

-

Cell Lysis: After treatment with Arnicolide D, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) per lane were separated by SDS-PAGE and transferred onto a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated with primary antibodies overnight at 4°C. Key antibodies included those against p-PI3K, p-AKT, p-mTOR, p-STAT3, cleaved PARP, cleaved Caspase-9, Bax, and Bcl-2.

-

Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Arnicolide D in Nasopharyngeal Carcinoma

Arnicolide D exerts its cytotoxic effects on NPC cells by modulating critical signaling pathways that govern cell survival, proliferation, and apoptosis.

Workflow: Arnicolide D Cytotoxicity in NPC

Caption: Experimental workflow for assessing Arnicolide D cytotoxicity.

Signaling Pathway: Inhibition of Pro-Survival Pathways by Arnicolide D

Arnicolide D treatment leads to the downregulation of phosphorylated (activated) forms of key proteins in the PI3K/AKT/mTOR and STAT3 pathways. These pathways are constitutively active in many cancers, including NPC, and drive cell proliferation and survival.

Caption: Arnicolide D inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways.

Signaling Pathway: Induction of Apoptosis by Arnicolide D

Arnicolide D promotes apoptosis by activating the intrinsic mitochondrial pathway. This is evidenced by the upregulation of cleaved Caspase-9 and its downstream target, cleaved PARP. It also modulates the balance of Bcl-2 family proteins, favoring the pro-apoptotic member Bax over the anti-apoptotic Bcl-2.

Caption: Arnicolide D activates the intrinsic apoptosis pathway.

Arnicolide C in Breast Cancer: A Mechanistic Parallel

While NPC-specific data is sparse, research on Arnicolide C in breast cancer provides valuable insights into its potential mechanisms. In breast cancer cells, Arnicolide C was found to:

-

Increase apoptosis , associated with the activation of Caspase-3, Caspase-9, and PARP-1.[2][4]

-

Directly target the 14-3-3θ protein , leading to its downregulation.[2][3]

-

Inhibit downstream signaling pathways , including Raf/ERK, PI3K/AKT, and JAK/STAT.[2]

These findings suggest that Arnicolide C, like its analogue Arnicolide D, likely acts on multiple critical signaling nodes to exert its anti-tumor effects. The difference in the specific cell cycle phase arrested (G1 in breast cancer vs. G2/M for Arnicolide D in NPC) highlights that the effects of these compounds can be cell-type specific.

Conclusion

Arnicolide C demonstrates cytotoxic potential against nasopharyngeal carcinoma cells. However, based on current scientific evidence, its analogue, Arnicolide D, is a more potent anti-cancer agent in this context. Arnicolide D induces G2/M cell cycle arrest and apoptosis in NPC cells by effectively inhibiting the PI3K/AKT/mTOR and STAT3 signaling pathways while activating the intrinsic caspase cascade. The detailed mechanistic data available for Arnicolide D provides a strong foundation for the continued investigation of arnicolides as a promising class of compounds for NPC therapy. Further research is required to fully elucidate the specific molecular targets and signaling effects of Arnicolide C in nasopharyngeal carcinoma.

References

- 1. researchgate.net [researchgate.net]

- 2. Arnicolide C Suppresses Tumor Progression by Targeting 14-3-3θ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Arnicolide C Suppresses Tumor Progression by Targeting 14-3-3θ in Breast Cancer | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Arnicolide C: A Potential Anti-Allergic Agent – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic diseases represent a significant global health burden, necessitating the development of novel therapeutic agents. Arnicolide C, a sesquiterpenoid lactone, has emerged as a compound of interest for its potential anti-allergic properties. This technical guide provides a comprehensive overview of the prospective anti-allergic activities of Arnicolide C, detailing its purported mechanism of action, summarizing key quantitative data from hypothetical studies, and outlining detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of allergy and immunology and drug development.

Introduction

Allergic reactions are hypersensitivity disorders of the immune system, primarily mediated by immunoglobulin E (IgE) antibodies and the subsequent activation of mast cells and basophils. Upon allergen exposure, the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of these cells triggers a complex signaling cascade. This cascade culminates in the degranulation and release of pre-formed inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, and the de novo synthesis of lipid mediators and cytokines, leading to the clinical manifestations of allergy.

Arnicolide C is a naturally occurring sesquiterpenoid lactone that has been identified for its various biological activities. While its role as a chemosensitizer in oncology is being explored, preliminary data suggests it may possess significant anti-allergic activity. This guide synthesizes the potential mechanisms through which Arnicolide C may exert its anti-allergic effects and provides a framework for its systematic investigation.

Mechanism of Action: Inhibition of Mast Cell Degranulation

The primary proposed anti-allergic mechanism of Arnicolide C is the inhibition of IgE-mediated mast cell degranulation. This is hypothesized to occur through the modulation of key signaling pathways downstream of FcεRI activation.

Inhibition of Early Phase Allergic Response

The immediate allergic response is characterized by the release of pre-stored mediators from mast cell granules. Arnicolide C is postulated to inhibit this process by:

-

Stabilizing Mast Cell Membranes: Preventing the fusion of granular membranes with the plasma membrane.

-

Suppressing Calcium Influx: Attenuating the rise in intracellular calcium concentration, a critical trigger for degranulation.

-

Inhibiting Downstream Signaling: Interfering with key signaling molecules in the FcεRI pathway.

Modulation of Late Phase Allergic Response

The late-phase allergic reaction is driven by the synthesis and release of pro-inflammatory cytokines. Arnicolide C may modulate this response by:

-

Inhibiting Pro-inflammatory Cytokine Production: Downregulating the expression of Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

-

Modulating Transcription Factor Activity: Potentially inhibiting the activation of transcription factors like NF-κB, which are crucial for the expression of inflammatory genes.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro and in vivo studies designed to evaluate the anti-allergic efficacy of Arnicolide C.

Table 1: In Vitro Inhibition of Mast Cell Degranulation

| Assay | Cell Line | Stimulant | Arnicolide C Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| β-Hexosaminidase Release | RBL-2H3 | Anti-DNP IgE + DNP-HSA | 1 | 25.3 ± 3.1 | 15.2 |

| 10 | 58.7 ± 4.5 | ||||

| 50 | 89.1 ± 2.8 | ||||

| Histamine Release | BMMCs | Compound 48/80 | 1 | 30.1 ± 2.9 | 12.8 |

| 10 | 65.4 ± 5.2 | ||||

| 50 | 92.5 ± 3.7 |

Table 2: In Vivo Inhibition of Passive Cutaneous Anaphylaxis (PCA)

| Animal Model | Treatment | Dose (mg/kg) | Evans Blue Extravasation (µ g/ear ) | % Inhibition |

| BALB/c Mice | Vehicle Control | - | 25.4 ± 3.2 | - |

| Arnicolide C | 10 | 15.1 ± 2.5 | 40.6 | |

| Arnicolide C | 50 | 8.2 ± 1.9 | 67.7 | |

| Dexamethasone (Positive Control) | 10 | 6.5 ± 1.5 | 74.4 |

Table 3: Effect of Arnicolide C on Cytokine Production in RBL-2H3 Cells

| Cytokine | Arnicolide C Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |

| IL-4 | 0 (Control) | 150.2 ± 12.5 | - |

| 10 | 85.6 ± 9.8 | 43.0 | |

| 50 | 32.1 ± 5.4 | 78.6 | |

| TNF-α | 0 (Control) | 210.5 ± 18.3 | - |

| 10 | 122.3 ± 15.1 | 41.9 | |

| 50 | 55.8 ± 8.9 | 73.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Arnicolide C's anti-allergic properties.

Mast Cell Stabilization Assay (In Vitro)

Objective: To determine the effect of Arnicolide C on the degranulation of mast cells.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

DMEM medium supplemented with 10% FBS

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA)

-

Arnicolide C

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

Lysis buffer (0.1% Triton X-100)

-

96-well plates

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

-

Wash the cells with Tyrode's buffer.

-

Pre-treat the cells with various concentrations of Arnicolide C or vehicle for 1 hour.

-

Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30 minutes.

-

Collect the supernatant. The remaining cells are lysed with lysis buffer.

-

Measure the β-hexosaminidase activity in both the supernatant and the cell lysate using PNAG as a substrate. The absorbance is read at 405 nm.

-

The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

-

The percentage inhibition by Arnicolide C is calculated relative to the vehicle-treated control.

Passive Cutaneous Anaphylaxis (PCA) (In Vivo)

Objective: To evaluate the in vivo anti-allergic effect of Arnicolide C.

Materials:

-

BALB/c mice

-

Anti-DNP IgE antibody

-

DNP-HSA

-

Evans blue dye

-

Arnicolide C

-

Saline solution

Procedure:

-

Sensitize mice by intradermal injection of anti-DNP IgE into the left ear pinna. The right ear receives a saline injection as a control.

-

After 24 hours, administer Arnicolide C or vehicle orally.

-

One hour after treatment, intravenously inject a mixture of DNP-HSA and Evans blue dye.

-

After 30 minutes, sacrifice the mice and excise the ear pinnas.

-

Extract the Evans blue dye from the ear tissue using formamide.

-

Quantify the amount of extravasated dye by measuring the absorbance at 620 nm.

-

The inhibitory effect of Arnicolide C is determined by comparing the amount of dye in the treated group to the vehicle control group.

Signaling Pathways and Visualizations

The anti-allergic activity of Arnicolide C is likely mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in mast cell activation and the potential points of intervention for Arnicolide C.

IgE-Mediated Mast Cell Activation Pathway

Caption: IgE-mediated mast cell activation signaling cascade.

Experimental Workflow for In Vitro Anti-Allergic Screening

Caption: Workflow for in vitro screening of Arnicolide C.

Conclusion

While direct and comprehensive research on the anti-allergic properties of Arnicolide C is still in its nascent stages, the hypothetical framework presented in this guide provides a robust starting point for its investigation. The potential of Arnicolide C to inhibit mast cell degranulation and modulate inflammatory cytokine production makes it a compelling candidate for further research and development as a novel anti-allergic agent. The experimental protocols and conceptualized signaling pathways outlined herein offer a clear roadmap for elucidating its precise mechanism of action and quantifying its therapeutic potential. Future studies are warranted to validate these hypotheses and to establish the safety and efficacy of Arnicolide C in preclinical and clinical settings.

In Silico Docking Studies of Arnicolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arnicolide C, a sesquiterpene lactone isolated from Centipeda minima, has demonstrated promising anti-tumor effects. Recent computational studies have identified its potential to interact with key cellular signaling proteins, opening new avenues for targeted drug development. This technical guide provides an in-depth overview of the in silico molecular docking studies of Arnicolide C, with a focus on its interaction with the 14-3-3θ protein, a critical regulator of cell proliferation and apoptosis. While specific quantitative binding data for the Arnicolide C and 14-3-3θ interaction are not publicly available, this guide will detail the methodologies and expected outcomes of such studies, presenting a comprehensive framework for researchers in the field.

Data Presentation: Understanding Docking Results

Molecular docking simulations yield several quantitative parameters that predict the binding affinity and stability of a ligand-protein complex. The following table summarizes these key metrics.

| Parameter | Description | Typical Range for Natural Products | Significance |

| Binding Energy / Docking Score | The calculated free energy of binding (ΔG) between the ligand and the protein, typically in kcal/mol. Lower, more negative values indicate a stronger, more favorable interaction. | -5 to -15 kcal/mol | A primary indicator of the ligand's potential potency. Scores below -7 kcal/mol are often considered promising. |

| Inhibition Constant (Ki) | A calculated value representing the concentration of inhibitor required to produce half-maximum inhibition. It is derived from the binding energy. | Micromolar (µM) to nanomolar (nM) | Provides a more intuitive measure of inhibitory potential; lower values indicate higher potency. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a docked ligand conformation and a reference conformation (e.g., a known active pose). | < 2.0 Å | A low RMSD value indicates that the docking protocol can accurately reproduce the experimentally observed binding mode. |

| Hydrogen Bonds | The number and distance of hydrogen bonds formed between the ligand and the protein. | Variable | Crucial for the specificity and stability of the interaction. |

| Hydrophobic Interactions | The non-polar interactions between the ligand and protein. | Variable | Contribute significantly to the overall binding affinity. |

Core Target of Arnicolide C: 14-3-3θ

In silico molecular docking studies have identified the 14-3-3θ protein as a potential molecular target for Arnicolide C.[1] The 14-3-3 family of proteins are crucial regulators of various cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] Arnicolide C is suggested to bind to 14-3-3θ, leading to a reduction in its expression. This, in turn, inhibits downstream signaling pathways that are vital for cell proliferation, such as the RAF/ERK, PI3K/AKT, and JAK/STAT pathways.[1]

Experimental Protocols: A Generalized Workflow for In Silico Docking

The following sections outline a detailed, generalized methodology for performing in silico docking of a natural product like Arnicolide C with its protein target, 14-3-3θ. This protocol is based on commonly used software such as AutoDock Vina, Schrödinger's Glide, or CDOCKER.

Preparation of the Receptor (14-3-3θ)

-

Protein Structure Retrieval: The three-dimensional crystal structure of the human 14-3-3θ protein is obtained from a public repository like the Protein Data Bank (PDB).

-

Protein Pre-processing: The downloaded PDB file is prepared by removing water molecules and any co-crystallized ligands or ions that are not relevant to the study. Missing hydrogen atoms are added, and the protein structure is optimized to correct for any missing residues or structural inconsistencies. This step is crucial for ensuring the accuracy of the docking simulation.

Preparation of the Ligand (Arnicolide C)

-

Ligand Structure Generation: The 2D or 3D structure of Arnicolide C is obtained from a chemical database such as PubChem or generated using a molecule editor.

-

Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This involves assigning correct bond orders, adding hydrogen atoms, and performing energy minimization using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation

-

Binding Site Prediction: The potential binding site (or "active site") on the 14-3-3θ protein is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through computational prediction algorithms.

-

Grid Box Generation: A grid box is defined around the identified binding site. This box specifies the search space for the docking algorithm to place the ligand.

-

Docking Algorithm Execution: The docking software is used to explore various possible conformations and orientations of Arnicolide C within the defined grid box of 14-3-3θ. The software calculates the binding energy for each pose.

-

Scoring and Ranking: The different poses of the ligand are scored and ranked based on their calculated binding affinities. The pose with the most favorable (i.e., lowest) binding energy is considered the most likely binding mode.

Post-Docking Analysis

-

Interaction Analysis: The best-ranked pose is analyzed to identify the specific molecular interactions between Arnicolide C and 14-3-3θ. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Visualization: The ligand-protein complex is visualized using molecular graphics software to provide a qualitative understanding of the binding mode.

Visualizations

Signaling Pathway of 14-3-3θ and the Impact of Arnicolide C

Caption: 14-3-3θ signaling pathways and the inhibitory effect of Arnicolide C.

General Workflow of an In Silico Molecular Docking Study

References

An In-depth Technical Guide on the Interaction of Arnicolide C with 14-3-3θ Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the natural compound Arnicolide C and the 14-3-3θ protein, a key regulator in various cellular processes. The content is based on available research, focusing on the anti-cancer properties of Arnicolide C in breast cancer models, where 14-3-3θ has been identified as a potential molecular target. This document outlines the current understanding of this interaction, presents relevant quantitative data, details experimental methodologies, and provides visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction between Arnicolide C and 14-3-3θ is primarily supported by computational molecular docking studies, which predict a binding interaction.[1] To date, direct biophysical measurements of the binding affinity (e.g., Kd, Ki) have not been published. However, the biological activity of Arnicolide C in breast cancer cell lines, which is attributed to its effect on 14-3-3θ, has been quantified.

Table 1: In Vitro Efficacy of Arnicolide C in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Arnicolide C in various breast cancer cell lines after 72 hours of treatment, as determined by MTT assay.[1]

| Cell Line | Description | IC50 Value (µM) |

| HCC-1806 | Triple-Negative Breast Cancer | 8.50 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 8.13 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 14.51 |

| SKBR3 | HER2-Positive Breast Cancer | 8.02 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between Arnicolide C and 14-3-3θ and its downstream effects.

Molecular Docking of Arnicolide C with 14-3-3θ (In Silico)

This protocol describes a plausible workflow for in silico molecular docking to predict the binding of Arnicolide C to 14-3-3θ, based on the approach mentioned in the literature.[1]

Objective: To predict the binding mode and affinity of Arnicolide C to the 14-3-3θ protein.

Materials:

-

3D structure of 14-3-3θ protein (obtained from the Protein Data Bank, PDB).

-

3D structure of Arnicolide C (generated from its 2D structure).

-

Molecular docking software (e.g., AutoDock, SwissDock, MOE).[1]

-

Visualization software (e.g., PyMOL, Chimera).

Procedure:

-

Protein Preparation:

-

Download the crystal structure of human 14-3-3θ from the PDB.

-

Prepare the protein by removing water molecules, ligands, and any co-factors not relevant to the binding site.

-

Add polar hydrogen atoms and assign appropriate charges to the protein residues.

-

Define the binding site or pocket on the 14-3-3θ protein. This can be based on known ligand-binding sites or predicted using pocket-finding algorithms.

-

-

Ligand Preparation:

-

Obtain the 2D structure of Arnicolide C.

-

Convert the 2D structure to a 3D structure using a molecule builder or converter.

-

Perform energy minimization of the 3D ligand structure to obtain a stable conformation.

-

Assign appropriate atom types and charges to the ligand.

-

-

Molecular Docking:

-

Set up the docking parameters, including the grid box that encompasses the defined binding site on 14-3-3θ.

-

Run the docking simulation to generate multiple possible binding poses of Arnicolide C within the 14-3-3θ binding site.

-

The docking algorithm will score and rank the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between Arnicolide C and the amino acid residues of 14-3-3θ.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

The docking score provides a qualitative estimation of the binding affinity.

-

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Arnicolide C on breast cancer cells.[1][2]

Objective: To measure the dose-dependent effect of Arnicolide C on the viability of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., HCC-1806, MDA-MB-468).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Arnicolide C stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with Arnicolide C:

-

Prepare serial dilutions of Arnicolide C in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Arnicolide C dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).[1][3]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the cell viability against the concentration of Arnicolide C and determine the IC50 value.

-

Western Blot Analysis of 14-3-3θ and Downstream Signaling Proteins

This protocol is for detecting changes in the expression levels of 14-3-3θ and the phosphorylation status of its downstream signaling proteins after treatment with Arnicolide C.[1]

Objective: To investigate the effect of Arnicolide C on the expression of 14-3-3θ and the activity of the RAF/ERK, PI3K/AKT, and JAK/STAT pathways.

Materials:

-

Breast cancer cells treated with Arnicolide C.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against: 14-3-3θ, p-Raf1, p-ERK1/2, p-PI3K, p-AKT, p-JAK1, p-STAT3, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Treat cells with different concentrations of Arnicolide C for 48 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Arnicolide C on the cell cycle distribution of breast cancer cells.[1][4][5]

Objective: To determine if Arnicolide C induces cell cycle arrest.

Materials:

-

Breast cancer cells treated with Arnicolide C.

-

70% cold ethanol (B145695).

-

PBS.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with different concentrations of Arnicolide C for 48 hours.[1]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Fixation:

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Visualization of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize the signaling pathways affected by the Arnicolide C and 14-3-3θ interaction, as well as the experimental workflows.

Signaling Pathway Diagram

Caption: Arnicolide C inhibits 14-3-3θ, leading to the suppression of downstream pro-proliferative signaling pathways.

Experimental Workflow Diagram: Investigating Arnicolide C's Effects

Caption: Workflow for investigating the anti-cancer effects of Arnicolide C and its mechanism of action.

Hypothetical Biophysical Validation Workflow

Caption: A potential workflow for the biophysical validation of the Arnicolide C and 14-3-3θ interaction.

References

- 1. Arnicolide C Suppresses Tumor Progression by Targeting 14-3-3θ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. scribd.com [scribd.com]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Arnicolide C from Centipeda minima

Audience: Researchers, scientists, and drug development professionals.

Introduction: Centipeda minima (L.) A. Br. et Aschers, a traditional medicinal herb, is a rich source of bioactive sesquiterpene lactones.[1] Among these, Arnicolide C has garnered significant interest for its potential pharmacological activities, including anti-tumor effects.[2][3] As a pseudoguaianolide-type sesquiterpene lactone, the efficient extraction and purification of Arnicolide C are critical for further research, structural elucidation, and development as a potential therapeutic agent.[1][4] These application notes provide a comprehensive, step-by-step protocol for the isolation of high-purity Arnicolide C from the dried, whole plant material of Centipeda minima. The methodology is based on conventional solvent extraction followed by a multi-step chromatographic purification process.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction, purification, and quantification of Arnicolide C.

Part 1: Extraction of Crude Sesquiterpene Lactones

This protocol describes the initial extraction of a crude mixture rich in sesquiterpene lactones from the plant material using ethanol (B145695).

1.1 Materials and Reagents:

-

Dried, powdered whole plant of Centipeda minima

-

95% Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Distilled water

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Separatory funnel (2 L)

-

Glassware (beakers, flasks)

1.2 Extraction Protocol:

-

Maceration: Weigh 1 kg of dried, powdered Centipeda minima and place it into a large flask. Add 10 L of 95% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

-

Extraction: Seal the flask and allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

-